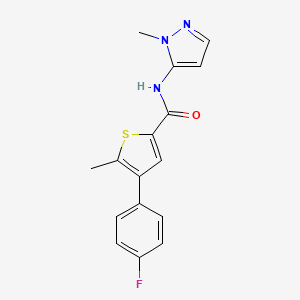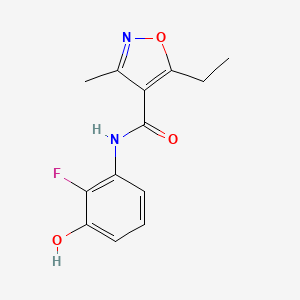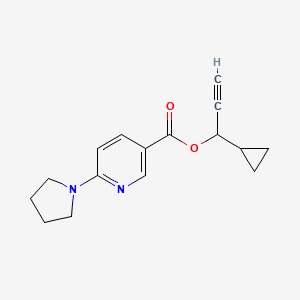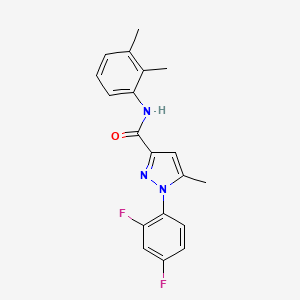![molecular formula C12H16FN5O2S B7662571 1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide, also known as Compound A, is a novel small molecule that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide A is not fully understood, but it is believed to act through the inhibition of NF-κB signaling. This pathway is involved in the regulation of inflammation and immune responses, and the inhibition of this pathway has been shown to have therapeutic benefits.
Biochemical and Physiological Effects
This compound A has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, and to modulate immune cell function. Additionally, it has been shown to have anti-tumor effects in a variety of cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide A is its specificity for the NF-κB pathway, which makes it a valuable tool for studying this pathway in vitro and in vivo. Additionally, its anti-inflammatory and immune-modulating effects make it a useful tool for studying these processes. However, one limitation of this compound A is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide A. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway, which could have therapeutic benefits for a variety of diseases. Additionally, the use of this compound A as a tool for studying immune cell function and inflammation could lead to a better understanding of these processes and the development of new therapies. Finally, the use of this compound A in combination with other drugs or therapies could lead to improved outcomes for patients with a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide A involves several steps, including the reaction of 4-fluoroaniline with methyl chloroformate to form N-methyl-4-fluoroaniline. This intermediate is then reacted with 2-(2H-tetrazol-5-yl)propylamine to form the final product, this compound A. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system. These properties make it a promising candidate for the treatment of a variety of diseases, including autoimmune disorders and cancer.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5O2S/c1-9(12-14-16-17-15-12)7-18(2)21(19,20)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYGMSULNAPEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)S(=O)(=O)CC1=CC=C(C=C1)F)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)



![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
![N-[[5-(cyclopropylmethyl)-1,2,4-oxadiazol-3-yl]methyl]-4-fluorobenzenesulfonamide](/img/structure/B7662545.png)
![4-fluoro-N-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7662546.png)

![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)

